Fullerene-C84

Catalog No.
S1832670
CAS No.
135113-16-5
M.F
C84
M. Wt
1008.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fullerene-C84

CAS Number

135113-16-5

Product Name

Fullerene-C84

Molecular Formula

C84

Molecular Weight

1008.9 g/mol

InChI

InChI=1S/C84/c1-2-26-29-9-11-36-39-16-18-42-44-22-21-43-41-14-13-35-32-7-5(27-25(1)61(26)73-74(62(27)32)77(67(35)41)81(70(43)44)78(68(39)42)75(73)64(29)36)51-6-8-33-38-15(55(13)53(7)8)17-45-46-23(59(21)57(14)17)24-48-47-20(58(18)60(22)24)19-40-37-12(54(11)56(16)19)10-34-30-4(50(2)52(9)10)3(49(1)51)28-31(6)65(33)79-76(63(28)30)80(66(34)37)83(71(40)47)84(72(46)48)82(79)69(38)45

SMILES

C12=C3C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C(C1=C1C(=C36)C(=C7%10)C(=C%11%14)C(=C%18%15)C1=C%22%19)C1=C2C2=C4C3=C4C5=C8C5=C6C9=C%12C7=C8C%13=C%16C9=C%10C%17=C%20C%11=C%12C%21=C1C1=C2C2=C3C3=C%13C%14=C2C1=C%12C1=C%14C2=C(C%10=C%111)C9=C8C1=C2C%13=C(C5=C43)C6=C71

Canonical SMILES

C12=C3C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C(C1=C1C(=C36)C(=C7%10)C(=C%11%14)C(=C%18%15)C1=C%22%19)C1=C2C2=C4C3=C4C5=C8C5=C6C9=C%12C7=C8C%13=C%16C9=C%10C%17=C%20C%11=C%12C%21=C1C1=C2C2=C3C3=C%13C%14=C2C1=C%12C1=C%14C2=C(C%10=C%111)C9=C8C1=C2C%13=C(C5=C43)C6=C71

Organic Solar Cells

Fullerene-C84 is being investigated as an electron acceptor material in organic solar cells. Its unique ability to accept electrons efficiently and its relatively high electron mobility make it a potential candidate for improving the efficiency of these devices.

Biomedicine

Due to its unique physicochemical properties, Fullerene-C84 is being explored for potential applications in biomedicine. Studies suggest it may possess antioxidant and anti-inflammatory properties, and researchers are investigating its potential for use in drug delivery and as a therapeutic agent. [, ]

Fullerene-C84 is a carbon allotrope composed of 84 carbon atoms arranged in a unique structure that consists of interlocking hexagons and pentagons, resembling a spherical shape. This compound belongs to the family of fullerenes, which are hollow carbon molecules characterized by their cage-like structures. Fullerene-C84 exhibits two primary isomers: D2(IV) and D2d(II), with the latter being the most commonly studied due to its favorable electronic properties and stability under various conditions

1
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  • Inhalation hazard: Inhaling fullerene dust may irritate the lungs.
  • Potential biological effects: The long-term effects of exposure to fullerenes are still being investigated.

Fullerene-C84 is known for its reactivity, particularly through addition reactions involving its localized π bonds. The D2d isomer, in particular, has been highlighted for its selective interactions with biological molecules, such as voltage-gated sodium channels. The reactivity of fullerene-C84 allows it to form derivatives by attaching various functional groups, which can modify its chemical properties and enhance its utility in applications ranging from drug design to materials science .

Research indicates that fullerene-C84 exhibits significant biological activity, particularly in the context of drug design. For instance, modified forms of fullerene-C84 have been shown to selectively block voltage-gated sodium channels, which are crucial in the transmission of nerve impulses. This selectivity suggests potential therapeutic applications for conditions like epilepsy and chronic pain . Additionally, fullerene derivatives have demonstrated antioxidant properties and potential cytoprotective effects against oxidative stress .

The synthesis of fullerene-C84 can be achieved through several methods:

  • Direct Current Arc Discharge: This method involves creating an electric arc between carbon electrodes in an inert atmosphere, leading to the formation of fullerene soot from which C84 can be extracted .
  • Laser Ablation: A focused laser beam is used to vaporize carbon targets, producing fullerene clusters that can be collected and purified.
  • Chemical Vapor Deposition: This technique allows for the controlled deposition of carbon onto substrates under specific temperature and pressure conditions, facilitating the growth of fullerene structures.
  • Solvent Extraction: Following synthesis, various solvents can be employed to separate and purify fullerene-C84 from other carbon species present in the soot .

Fullerene-C84 has a wide range of applications across different fields:

  • Nanotechnology: Used as a building block for nanomaterials due to its unique structural properties.
  • Pharmaceuticals: Potential applications in drug delivery systems and as therapeutic agents targeting ion channels.
  • Electronics: Employed in organic photovoltaic cells and as components in electronic devices due to its conductive properties.
  • Materials Science: Utilized in composite materials to enhance mechanical strength and thermal stability .

Studies on the interactions of fullerene-C84 with biological systems have revealed its potential as a selective blocker for sodium channels. Molecular dynamics simulations have shown that modified forms of C84 can bind effectively to these channels, indicating a promising avenue for developing new drugs targeting neurological disorders . Furthermore, research into its interactions with various biomolecules has highlighted its potential as an antioxidant agent, contributing to cellular protection mechanisms against oxidative damage .

Fullerene-C84 shares structural similarities with other fullerenes but possesses unique characteristics that set it apart:

CompoundNumber of Carbon AtomsNotable Properties
Fullerene-C6060Most stable and abundant; spherical shape
Fullerene-C7070Slightly elongated; more reactive than C60
Fullerene-C7676Exhibits unique electronic properties; less studied
Fullerene-C7878Known for specific isomeric forms; used in advanced materials

Fullerene-C84's distinct isomeric forms (D2(IV) and D2d(II)) contribute to its unique electronic properties and reactivity compared to these other fullerenes. Its ability to form stable derivatives further enhances its versatility in various applications

1
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Fullerene-C84 represents a significant member of the fullerene family, consisting of 84 carbon atoms arranged in a closed-cage structure with a combination of pentagonal and hexagonal rings [1]. The molecular structure of Fullerene-C84 follows the general pattern of fullerenes, where carbon atoms are connected through single and double bonds to form a mesh-like arrangement [1]. Each carbon atom in the Fullerene-C84 structure is bonded to three adjacent carbon atoms, maintaining the characteristic sp² hybridization observed in other fullerenes [2].

The geometry of Fullerene-C84 is characterized by a quasi-spherical shape formed by the arrangement of 12 pentagonal and 42 hexagonal faces [3]. This configuration adheres to Euler's theorem for polyhedra, which dictates that any closed fullerene must contain exactly 12 pentagonal faces, with the number of hexagonal faces determining the total carbon atom count [4]. The carbon-carbon bond lengths in Fullerene-C84 typically range between 0.137-0.147 nanometers, which is consistent with the bond lengths observed in other fullerene structures [30].

The molecular structure of Fullerene-C84 exhibits distinct carbon environments that can be classified into different types based on their local connectivity patterns [2]. These include pyrene-type, corannulene-type, and pyracylene-type carbon atoms, each with characteristic bonding arrangements that influence the overall electronic and structural properties of the molecule [29].

The 24 Isomers Following the Isolated Pentagon Rule

Fullerene-C84 can exist in multiple isomeric forms, with 24 distinct isomers that adhere to the Isolated Pentagon Rule (IPR) [2]. The IPR states that the most stable fullerene structures are those in which no two pentagonal rings share an edge, as adjacent pentagons create significant local strain and destabilize the molecule [4]. This rule serves as a fundamental principle for predicting the stability and occurrence of fullerene isomers [19].

All 24 IPR-compliant isomers of Fullerene-C84 have been theoretically characterized using computational methods, particularly density functional theory (DFT) calculations at the B3LYP/6-31G* level [2]. These isomers differ in the specific arrangement of pentagonal and hexagonal rings across the carbon cage, resulting in variations in symmetry, stability, and electronic properties [19].

The relative energies and thermodynamic stabilities of these 24 isomers have been calculated using double-hybrid density functional theory and isodesmic-type reaction schemes [19]. These calculations reveal that the isomers exhibit a range of stabilities, with energy differences that explain the predominance of certain isomers in experimental samples [10].

Isomer NumberSymmetry GroupRelative Energy (kcal/mol)Observed Experimentally
22 (D2(IV))D20.0Yes
23 (D2d(II))D2d4.0Yes
5D28.2Yes
11C212.5Yes
4D215.3Yes
19D318.7Yes
24D6h20.1Yes

Table 1: Selected Fullerene-C84 isomers with their symmetry groups, relative energies, and experimental observation status [19] [2] [5].

Predominant Isomers: D2(IV) and D2d(II) with 2:1 Abundance Ratio

Among the 24 IPR-compliant isomers of Fullerene-C84, two isomers—designated as D2(IV) and D2d(II)—are predominantly observed in experimental samples [5]. These isomers, corresponding to isomers 22 and 23 in the Fowler-Manolopoulos numbering scheme, occur in a characteristic 2:1 abundance ratio, with the D2(IV) isomer being twice as abundant as the D2d(II) isomer [5].

Early carbon-13 Nuclear Magnetic Resonance (13C NMR) studies confirmed the presence of these two major isomers and established their relative abundance [5]. The predominance of these specific isomers is attributed to their superior thermodynamic stability compared to other Fullerene-C84 isomers, as supported by tight-binding calculations that showed these isomers are energetically the most favorable [5].

The 2:1 abundance ratio of D2(IV) to D2d(II) isomers has been consistently observed across different synthesis methods and separation techniques [5]. This consistent ratio suggests that the formation of these isomers is governed by thermodynamic factors rather than kinetic considerations during the fullerene synthesis process [8]. The mechanism for the formation of higher fullerenes predicts this specific ratio, which aligns with experimental observations from NMR studies [13].

Both predominant isomers have been extensively characterized through various spectroscopic and computational methods, providing detailed insights into their structural and electronic properties [2]. The distinct spectroscopic signatures of these isomers, particularly in 13C NMR spectra, have enabled their unambiguous identification and separation [2].

Symmetry Groups and Computational Analysis

The symmetry properties of Fullerene-C84 isomers play a crucial role in determining their physical and chemical characteristics [9]. Computational methods have been employed to analyze the symmetry groups of all 24 IPR-compliant isomers, revealing a diverse range of point groups including D2, D2d, D3, D6h, C2, and C1 [9].

The D2(IV) isomer possesses D2 symmetry with three perpendicular two-fold rotation axes, while the D2d(II) isomer exhibits D2d symmetry with a four-fold improper rotation axis and two perpendicular two-fold rotation axes [9]. These symmetry elements significantly influence the distribution of electron density and the reactivity patterns across the fullerene cage [2].

Computational analysis of Fullerene-C84 isomers has been conducted using various theoretical approaches, including density functional theory (DFT), tight-binding calculations, and molecular mechanics simulations [2]. These computational studies have provided valuable insights into the electronic structure, vibrational modes, and thermodynamic properties of the different isomers [10].

The automorphism groups of Fullerene-C84 isomers have been calculated using mathematical methods applied to weighted graphs representing the molecular structure [9]. This approach allows for the precise determination of symmetry operations that leave the molecular structure invariant, providing a fundamental understanding of the geometric properties of these complex molecules [9].

Computational analysis has also been used to predict and interpret spectroscopic data for Fullerene-C84 isomers, particularly 13C NMR chemical shifts [29]. The calculated chemical shifts show good agreement with experimental values for isomers that have been unambiguously assigned, validating the computational approaches used and enabling the identification of previously unassigned isomers [29].

Molecular Dimensions and Aspect Ratios

The molecular dimensions of Fullerene-C84 isomers have been determined through both theoretical calculations and experimental measurements [5]. These dimensions are critical for understanding the packing behavior, intermolecular interactions, and potential applications of these fullerenes [5].

For the predominant D2(IV) isomer, theoretical calculations have yielded the following dimensions: dx = 7.79 Å, dy = 8.45 Å, and dz = 8.16 Å [5]. Similarly, for the D2d(II) isomer, the calculated dimensions are: dx = 7.90 Å, dy = 8.30 Å, and dz = 8.50 Å [5]. These values indicate that both isomers have slightly ellipsoidal shapes rather than perfect spheres, with aspect ratios (the ratio of the longest to the shortest dimension) of approximately 1.08 for D2(IV) and 1.08 for D2d(II) [5].

The distance between the two farthest atoms in the D2d(II) isomer of Fullerene-C84 has been calculated to be 0.851 nanometers, which is consistent with experimental measurements [30]. The three-dimensional diameters of this isomer are 0.799, 0.846, and 0.850 nanometers, respectively, demonstrating its near-spherical nature with slight deviations from perfect sphericity [30].

Experimental determination of the molecular dimensions has been achieved through high-resolution synchrotron X-ray powder diffraction studies [5]. These studies have shown that the average diameter of Fullerene-C84 molecules in the solid state is approximately 8.35 Å, which is consistent with the theoretical predictions [5].

The aspect ratios of Fullerene-C84 isomers are remarkably small compared to other higher fullerenes, contributing to their quasi-spherical shape and influencing their packing behavior in crystalline solids [5]. This near-spherical nature facilitates the formation of face-centered cubic crystal structures, as observed in experimental studies [12].

Face-Centered Cubic (FCC) Crystal Structure

Fullerene-C84, in its solid state, adopts a face-centered cubic (FCC) crystal structure, which has been confirmed through high-resolution synchrotron X-ray powder diffraction studies [12]. This crystal structure is characterized by a cubic unit cell with fullerene molecules positioned at the corners and the centers of each face of the cube [12].

The FCC arrangement of Fullerene-C84 molecules is maintained across a wide temperature range, from 5 K to 295 K, demonstrating the stability of this crystal structure [12]. The lattice parameter of the cubic unit cell at ambient pressure has been determined to be approximately 15.935 Å, which accommodates the quasi-spherical Fullerene-C84 molecules with sufficient space for rotational motion [5].

In the FCC crystal structure, each Fullerene-C84 molecule is surrounded by 12 nearest neighbors, forming a close-packed arrangement that maximizes the van der Waals interactions between adjacent molecules [14]. This packing arrangement is similar to that observed in other fullerenes, such as Fullerene-C60, but with larger intermolecular distances due to the larger size of Fullerene-C84 molecules [14].

The FCC crystal structure of Fullerene-C84 exhibits remarkable stability under high pressure conditions [5]. Synchrotron X-ray powder diffraction studies have shown that the structure remains strictly cubic up to pressures of 9.2 GPa, with no evidence of structural phase transitions that are commonly observed in other fullerenes [5]. This pressure stability is attributed to the disordered nature of the material, arising from the coexistence of two isomers (D2(IV) and D2d(II)) on the same lattice sites [5].

The compressibility of the Fullerene-C84 crystal has been measured, yielding a bulk modulus of approximately 20 GPa and a volume compressibility of 0.050 GPa-1 [5]. These values are comparable to those of other fullerene solids, reflecting the similar intermolecular interactions that govern their mechanical properties [5].

Pentalene Motifs and Structural Irregularities

Pentalene motifs, which consist of two fused pentagonal rings sharing an edge, are generally absent in empty-cage fullerenes that follow the Isolated Pentagon Rule (IPR) [20]. However, these structural features become relevant in the context of endohedral metallofullerenes and functionalized derivatives of Fullerene-C84 [20].

Although the 24 IPR-compliant isomers of Fullerene-C84 do not contain pentalene motifs, the presence of such motifs in non-IPR isomers significantly affects their stability and reactivity [20]. The local strain induced by adjacent pentagons creates regions of enhanced reactivity that can be exploited in chemical functionalization strategies [15].

In endohedral metallofullerenes based on Fullerene-C84, such as Y3N@Cs-C84, the presence of pentalene motifs leads to significant induced dipole moments (approximately 1 Debye) [21]. This finding is particularly important for other endohedral metallofullerenes with metal atoms oriented toward pentalene motifs, as it influences their electronic properties and potential applications [21].

Structural irregularities in Fullerene-C84 isomers can also arise from variations in bond lengths and angles across the carbon cage [28]. The π-orbital axis vector (POAV) angle, which measures the pyramidalization of carbon atoms, varies across different regions of the fullerene surface, affecting the local reactivity and electronic properties [2].

The relationship between chemical shifts in 13C NMR spectra and POAV angles in Fullerene-C84 isomers has been investigated, revealing that while the chemical shift generally increases with increasing POAV angle, the relationship is far from linear [2]. This complexity arises from the influence of local connectivity patterns on the electronic environment of carbon atoms [2].

Pyrene-type carbons in Fullerene-C84 form five distinct groups in the chemical shift versus POAV angle relationship, providing a useful tool for their identification in spectroscopic studies [2]. Similarly, corannulene and pyracylene types of carbons form distinct groups, although these are not sufficiently distinct to be useful for unambiguous identification [2].

Quasi-Spherical Nature and Stability Considerations

The quasi-spherical nature of Fullerene-C84 isomers is a key factor influencing their stability, reactivity, and physical properties [5]. Despite slight deviations from perfect sphericity, as indicated by their aspect ratios, Fullerene-C84 molecules exhibit sufficient spherical character to form stable, ordered crystal structures [5].

The stability of Fullerene-C84 isomers is governed by several factors, including the distribution of pentagonal and hexagonal rings, the minimization of strain energy, and the optimization of π-electron delocalization [10]. The IPR-compliant isomers, particularly the predominant D2(IV) and D2d(II) forms, represent local energy minima in the potential energy landscape of possible C84 structures [10].

Thermodynamic stability calculations for all 24 IPR-compliant isomers have been performed using accurate double-hybrid density functional theory methods [19]. These calculations reveal that the relative abundance of Fullerene-C84 isomers observed in arc discharge synthesis is the result of both thermochemical and kinetic factors [19].

The kinetic stability of Fullerene-C84 isomers has been assessed through carbon-carbon bond cleavage rates calculated using density functional theory [19]. These calculations provide insights into the resistance of different isomers to structural rearrangements and decomposition, complementing the thermodynamic stability assessments [19].

Topological studies based on Wiener indices and associated topological roundness have provided additional perspectives on Fullerene-C84 stability [10]. These approaches have revealed correlations between the stability and achievability of Fullerene-C84 isomers and their topological and structural parameters, including minimal extremal roundness, maximal sphericity, and maximal volume [10].

An inverse correlation between sphericity and extremal roundness has been identified and explained for Fullerene-C84 isomers [10]. Both these quantities have proven efficient for predicting achievable fullerene structures, with the results confirming the D2d and D2 isomers as the most stable molecules that are synthesized in large amounts [10].

Direct current arc discharge represents the most established and widely employed method for fullerene-C84 synthesis [1] [2] [3] [4]. This technique operates by generating a high-temperature plasma between graphite electrodes, typically reaching temperatures of 3000-6000 K, which provides the energy necessary for carbon vaporization and subsequent fullerene formation. The process involves positioning two graphite rods in an inert atmosphere, commonly helium at pressures ranging from 100-200 Torr, where an electric arc is struck between the electrodes [2] [5].

The fundamental mechanism of fullerene-C84 formation through direct current arc discharge involves the vaporization of carbon atoms from the anode surface, followed by rapid cooling and nucleation processes that favor the formation of cage-like structures [4] [5]. Research has demonstrated that fullerene-C84 emerges as the third most abundant fullerene species after C60 and C70, typically representing 0.5-1.0% of the total fullerene yield under standard conditions [6] [7].

Optimization studies have revealed that arc current represents a critical parameter, with 150 amperes identified as optimal for maximizing fullerene yield, achieving up to 8% fullerene content in the produced soot [3] [8]. Chamber pressure control has proven equally important, with investigations showing that maintaining pressures between 100-200 Torr, combined with resistive heating of electrodes, can increase fullerene production by 67.9% compared to non-heated configurations [3] [8].

The electrode composition has emerged as a significant factor influencing fullerene-C84 production. Studies utilizing copper-doped graphite electrodes have demonstrated enhanced production of higher fullerenes, including fullerene-C84 [1]. The incorporation of copper as a catalyst appears to facilitate carbon cluster formation and stabilization during the arc discharge process, leading to increased yields of larger fullerene cages.

High-Pressure Liquid Chromatography Separation

High-Performance Liquid Chromatography serves as the primary separation technique for isolating fullerene-C84 from complex fullerene mixtures [9] [10] [11]. The separation process typically employs specialized stationary phases designed specifically for fullerene purification, with Buckyprep columns representing the most effective option for fullerene-C84 isolation.

The chromatographic separation of fullerene-C84 requires multi-stage approaches due to the complexity of fullerene mixtures and the presence of multiple isomers [9] [11]. Initial preparative separations utilize Buckyprep columns (20 × 250 mm) with toluene as the mobile phase at flow rates of 10-20 mL/min [9]. These conditions effectively separate fullerene-C84 from smaller fullerenes (C60, C70) and larger species (C90, C96).

Detailed separation protocols for fullerene-C84 involve sequential chromatographic steps [9] [11]. The first stage employs a Buckyprep-M column with toluene mobile phase, collecting fractions between 28-35 minutes. Subsequent purification steps utilize smaller diameter Buckyprep columns (10 × 250 mm) with refined mobile phase compositions, including toluene-methanol mixtures in ratios of 4:1 [12].

The optimization of mobile phase composition has proven crucial for achieving effective fullerene-C84 separation. Studies have demonstrated that methanol-toluene ratios of 80:20 provide optimal separation efficiency at 320 nm detection wavelength [1]. Alternative mobile phase systems utilizing toluene-acetonitrile combinations have shown promise for rapid analysis, achieving separation in less than 4.5 minutes [13].

Temperature control during chromatographic separation significantly influences resolution. Research indicates that maintaining column temperatures between 10-20°C enhances peak separation and reduces peak broadening for fullerene-C84 isomers [12]. Lower temperatures appear to improve the interaction between fullerene molecules and the stationary phase, resulting in better chromatographic resolution.

Isomer-Specific Separation Methodologies

Fullerene-C84 exists in multiple isomeric forms, with 24 theoretically possible structures satisfying the isolated pentagon rule [14] [7]. The two major isomers, designated as D2(IV) and D2d(II), occur in an approximately 2:1 abundance ratio and represent the predominant species in fullerene-C84 samples [14] [7] [15].

The separation of fullerene-C84 isomers presents significant analytical challenges due to their similar physical and chemical properties [14] [16]. Conventional chromatographic methods often fail to achieve baseline separation of the major isomers, necessitating the development of specialized separation strategies. Research has demonstrated that even after 20 rounds of recycling high-performance liquid chromatography, complete separation of the two major fullerene-C84 isomers cannot be achieved [17] [18].

Advanced separation methodologies have been developed to address these challenges [11] [19]. Supramolecular encapsulation approaches utilizing tetragonal prismatic nanocapsules have shown remarkable selectivity for fullerene-C84, achieving enrichment from 0.7% to 86% in fullerene extracts [11]. These nanocapsules demonstrate binding constants exceeding 1.0 × 10^7 M^-1 for fullerene-C84, providing a powerful tool for selective purification.

Chemical derivatization strategies have emerged as effective approaches for isomer separation [20] [19]. Perfluoroalkylation of fullerene-C84 mixtures with trifluoromethyl iodide or pentafluoroethyl iodide, followed by chromatographic separation of the derivatives, has enabled the isolation of several distinct fullerene-C84 isomers [19]. This approach has facilitated the structural characterization of previously unknown isomers through single-crystal X-ray crystallography.

Temperature-dependent separation techniques have provided insights into isomer behavior [21] [22]. Electron spin resonance studies have revealed that the D2(IV) and D2d(II) isomers exhibit distinct temperature-dependent spectral changes around 150 K, attributed to spin state transitions [22]. These findings suggest that temperature-controlled separations might enhance isomer selectivity.

"Unrolled" C84H42 Precursor Synthesis

The development of rational synthetic approaches for fullerene-C84 has led to the creation of "unrolled" precursor molecules that contain the complete carbon framework required for fullerene formation [23] [24] [25]. The synthesis of the fullerene-C84 precursor, designated C84H42, represents a significant advancement in controlled fullerene synthesis, possessing more than 83% of the carbon-carbon bonds required for fullerene-C84(20) formation [23] [24] [25].

The precursor molecule C84H42 contains 105 of the 126 carbon-carbon bonds needed for fullerene-C84(20) formation, representing 83.3% connectivity [23] [24] [25]. This high degree of pre-organization facilitates the subsequent thermal cyclization process and ensures selectivity for the desired fullerene isomer. The molecular design incorporates strategic placement of hydrogen atoms that can be eliminated during the cyclization process without disrupting the carbon framework.

Characterization of the C84H42 precursor has confirmed its structural integrity and suitability for fullerene formation [23] [24]. Spectroscopic analysis demonstrates that the molecule maintains the required planar polycyclic aromatic structure with appropriate substitution patterns. The precursor exhibits thermal stability up to the cyclization temperature while remaining reactive toward the dehydrogenation processes necessary for fullerene formation.

The significance of the C84H42 precursor approach lies in its potential for isomer-specific synthesis [23] [24] [25]. Unlike random carbon assembly processes in arc discharge methods, the precursor approach allows for the predetermined formation of specific fullerene isomers. This selectivity addresses one of the major limitations of conventional fullerene synthesis methods, where isomer separation represents a significant challenge.

Flash Vacuum Pyrolysis for Conversion to C84

Flash Vacuum Pyrolysis represents a crucial technique for converting the C84H42 precursor into fullerene-C84 through controlled thermal cyclization [23] [24] [25] [26]. The process involves rapid heating of the precursor molecule under high vacuum conditions, typically at pressures below 10^-3 Torr, enabling the elimination of hydrogen atoms and formation of the remaining carbon-carbon bonds necessary for cage closure.

Traditional Flash Vacuum Pyrolysis apparatus operate at temperatures up to 1250°C, which has proven insufficient for efficient fullerene formation from some precursor molecules [26] [27]. Recent developments have led to ultrahigh-temperature Flash Vacuum Pyrolysis systems capable of reaching 2500°C, significantly expanding the scope of accessible reactions [26] [27]. These enhanced systems utilize graphite tubes with direct impedance heating rather than conventional quartz tubes with external furnace heating.

The conversion of C84H42 to fullerene-C84 through Flash Vacuum Pyrolysis occurs through a series of intramolecular cyclodehydrogenation reactions [23] [24] [25]. Mass spectrometric analysis has confirmed the highly selective formation of fullerene-C84 under optimized pyrolysis conditions. The selectivity arises from the pre-organized structure of the precursor, which undergoes sequential ring closure reactions following predetermined pathways.

Temperature optimization studies have revealed that fullerene-C84 formation from C84H42 precursors requires temperatures of at least 1350°C [26] [27]. Lower temperatures result in incomplete cyclization and formation of intermediate polycyclic aromatic compounds rather than the desired fullerene product. The optimal temperature range appears to be 1350-1800°C, providing sufficient energy for complete dehydrogenation and cage closure while minimizing decomposition reactions.

Independent experiments have demonstrated that Flash Vacuum Pyrolysis of fullerene-C84 itself does not result in Stone-Wales rearrangements or carbon-carbon bond reorganization [23] [28]. This stability during pyrolysis conditions validates the use of Flash Vacuum Pyrolysis for isomer-specific synthesis, as the final product structure directly reflects the precursor connectivity rather than thermodynamic equilibration.

Yield Optimization Strategies

Comprehensive yield optimization for fullerene-C84 production involves systematic control of multiple experimental parameters across different synthesis methods [3] [8] [29] [30]. Arc current optimization has emerged as a fundamental strategy, with studies demonstrating that 150 ampere discharge currents provide optimal conditions for fullerene formation, achieving up to 8% fullerene yield in the produced soot [3] [8].

Chamber pressure control represents another critical optimization parameter, with pressures between 100-200 Torr identified as optimal for fullerene-C84 production [3] [8]. Research has shown that the combination of appropriate pressure control with resistive electrode heating can increase fullerene yields by 67.9% compared to non-optimized conditions. The pressure optimization appears to balance the requirements for adequate carbon vaporization with proper cooling rates for fullerene nucleation.

Electrode material selection and modification have proven highly effective for yield enhancement [1] [31]. The incorporation of copper catalysts at 3% concentration in graphite electrodes significantly improves higher fullerene production, including fullerene-C84. Boron doping at 1% concentration has also shown promise for yield optimization, with studies reporting enhanced higher fullerene yields when using boron-doped graphite rods [31].

Gas atmosphere composition modifications have demonstrated spectacular yield enhancements [29] [30]. The addition of carbon tetrachloride at partial pressures of 10 Torr to helium atmospheres significantly increases fullerene yields. The mechanism involves the formation of chlorinated carbon clusters that extend the lifetime of carbon intermediates, increasing the probability of fullerene formation. Higher carbon tetrachloride concentrations (20-40 Torr) actually decrease yields due to excessive stabilization of small carbon clusters [29] [30].

Reactor geometry optimization has shown substantial impact on fullerene-C84 yields [8]. Large chamber configurations (140 mm diameter × 500 mm length) achieve 6-8% fullerene yields compared to 3-4% yields in smaller chambers (100 mm diameter × 200 mm length). The enhanced performance appears related to extended formation pathways and improved residence times for carbon species in the optimal temperature zones.

Purity Assessment and Quality Control

Purity assessment of fullerene-C84 requires multiple analytical techniques due to the complexity of potential impurities and the need for comprehensive characterization [13] [32] [33] [34]. High-Performance Liquid Chromatography with diode array detection serves as the primary technique for quantitative purity assessment, providing detection limits of 0.1-1 ng/kg for fullerene species and enabling isomer-specific analysis [13] [32] [35].

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry provides definitive molecular weight confirmation and structural information for fullerene-C84 [33] [36]. The technique achieves picogram-level detection limits and enables fragmentation studies that confirm the cage structure. Mass spectrometric analysis reveals that fullerene-C84 undergoes fragmentation through loss of even numbers of carbon atoms (C2, C4, C6, etc.) under high-energy conditions, consistent with its fullerene structure [33].

Ultraviolet-Visible Spectroscopy offers rapid screening capabilities for fullerene-C84 purity assessment [3] [37] [38]. The technique provides characteristic absorption profiles that enable identification of specific isomers and detection of impurities. The photoemission spectral onset of fullerene-C84 occurs at 1.3 eV below the Fermi level, which is 0.5 eV smaller than for C60 or C70, indicating its smaller band gap [39]. This spectroscopic signature provides a reliable method for fullerene-C84 identification and purity verification.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for fullerene-C84 isomers [15] [22]. The technique requires milligram quantities but offers unambiguous isomer identification through characteristic chemical shift patterns. The spectrum for fullerene-C84 contains over 70 peaks due to various isomers, with eleven peaks showing higher intensity corresponding to the major D2 and D2d isomers [15].

Gas Chromatography-Mass Spectrometry enables detection and identification of volatile impurities that may be present in fullerene-C84 samples [34]. Common impurities include benzene, naphthalene, phthalate, and siloxane derivatives arising from synthesis and purification processes. The technique achieves picogram to nanogram detection limits and provides specific identification of individual impurity compounds.

Relative Abundance in Fullerene Production

The relative abundance of fullerene-C84 in various production methods provides important insights for optimization strategies and method selection [6] [7] [29] [30] [40]. Standard arc discharge methods typically produce fullerene-C84 at 0.5-1.0% of the total fullerene yield, with C60 representing 85% and C70 representing 15% of the fullerene distribution [6] [7].

Optimized arc discharge conditions significantly enhance fullerene-C84 abundance, achieving 1.5-3.0% of the total fullerene yield while maintaining overall yields of 5-10% of the carbon content [3] [8]. These improvements result from systematic optimization of arc current, chamber pressure, and electrode heating parameters. The enhanced conditions appear to favor the formation pathways leading to larger fullerene cages.

Arc discharge methods incorporating carbon tetrachloride additions demonstrate further abundance enhancements for fullerene-C84 [29] [30]. Under optimal conditions (10 Torr CCl4 in helium), fullerene-C84 abundance reaches 2.0-4.0% of the total fullerene yield. The chlorine-containing atmosphere modifies the carbon cluster formation mechanisms, extending cluster lifetimes and increasing the probability of large cage formation.

Combustion synthesis methods show variable fullerene-C84 abundances depending on flame conditions [40]. The technique produces fullerene-C84 at 1.0-5.0% of the fullerene yield, with the highest abundances achieved at flame temperatures around 1800 K and optimal carbon-to-oxygen ratios. The combustion method offers advantages for scale-up but generally produces lower overall fullerene yields (0.003-7% of soot mass) compared to arc discharge methods.

Flash Vacuum Pyrolysis of designed precursors offers unique advantages for fullerene-C84 production through isomer-specific synthesis [23] [25]. While overall yields remain modest (0.1-1% of precursor carbon), the method can achieve up to 100% selectivity for fullerene-C84 when starting from appropriate C84H42 precursors. This selectivity represents a significant advantage over random assembly methods where isomer separation presents major challenges.

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Dates

Last modified: 08-15-2023

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